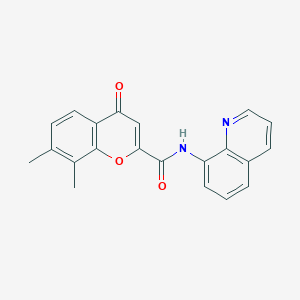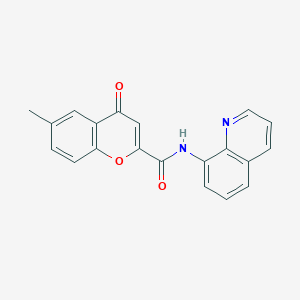
7,8-dimethyl-4-oxo-N-(quinolin-8-yl)-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-dimethyl-4-oxo-N-(quinolin-8-yl)-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethyl-4-oxo-N-(quinolin-8-yl)-4H-chromene-2-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the chromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the quinoline moiety: This step might involve coupling reactions such as amide bond formation using reagents like EDCI or DCC.
Methylation: Introduction of methyl groups at the 7 and 8 positions can be done using methylating agents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially at the methyl groups or the chromene core.
Reduction: Reduction reactions might target the carbonyl group in the chromene ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry: Used in the synthesis of dyes, pigments, or other functional materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. For example, it could inhibit a key enzyme in a metabolic pathway, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4H-chromene-2-carboxamide derivatives: These compounds share the chromene core and have similar biological activities.
Quinoline derivatives: Known for their antimicrobial and anticancer properties.
Uniqueness
The uniqueness of 7,8-dimethyl-4-oxo-N-(quinolin-8-yl)-4H-chromene-2-carboxamide lies in its specific substitution pattern, which might confer unique biological activities or improved pharmacokinetic properties compared to other similar compounds.
Properties
Molecular Formula |
C21H16N2O3 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
7,8-dimethyl-4-oxo-N-quinolin-8-ylchromene-2-carboxamide |
InChI |
InChI=1S/C21H16N2O3/c1-12-8-9-15-17(24)11-18(26-20(15)13(12)2)21(25)23-16-7-3-5-14-6-4-10-22-19(14)16/h3-11H,1-2H3,(H,23,25) |
InChI Key |
MNZLNDLIWJIQJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=CC=CC4=C3N=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-beta-alanine](/img/structure/B11304739.png)
![benzyl {[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11304747.png)
![N-[(4-methyl-5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide](/img/structure/B11304756.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11304761.png)
![2-(3,5-dimethylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B11304762.png)
![4-(3-Bromophenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11304764.png)
![N-(2,6-dimethylphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide](/img/structure/B11304770.png)
![N-(2-chloro-6-methylphenyl)-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11304776.png)
![N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B11304781.png)
![2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B11304782.png)
![N-benzyl-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11304784.png)
![2-{3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B11304792.png)

![N-(4-chlorophenyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B11304823.png)
